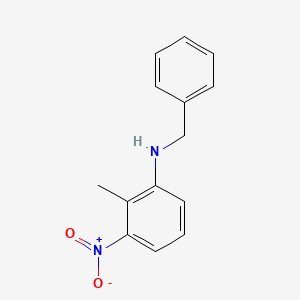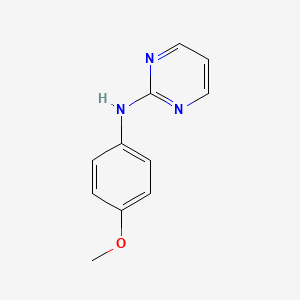![molecular formula C24H26O3 B8513527 methyl 6-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate](/img/structure/B8513527.png)
methyl 6-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 6-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate is a complex organic compound with a unique structure that combines a naphthalene core with a substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the substituted phenyl group: This can be achieved through Friedel-Crafts alkylation, where 4-hydroxy-3-methylphenyl is reacted with ethyl propyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling with naphthalene: The substituted phenyl group is then coupled with a naphthalene derivative through a Suzuki-Miyaura coupling reaction, using a palladium catalyst and a boronic acid reagent.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
methyl 6-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl ester group can be hydrolyzed to a carboxylic acid under basic conditions, such as with sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, hydrochloric acid
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of a carboxylic acid derivative
Aplicaciones Científicas De Investigación
methyl 6-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 6-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester
- 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester
Uniqueness
methyl 6-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate is unique due to its combination of a naphthalene core with a substituted phenyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of bioactivities not commonly found in similar compounds.
Propiedades
Fórmula molecular |
C24H26O3 |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
methyl 6-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate |
InChI |
InChI=1S/C24H26O3/c1-5-24(6-2,20-11-12-22(25)16(3)13-20)21-10-9-17-14-19(23(26)27-4)8-7-18(17)15-21/h7-15,25H,5-6H2,1-4H3 |
Clave InChI |
SAYPJPDCDJKARM-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(C1=CC(=C(C=C1)O)C)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-Methyl-5-(trimethylsilyl)phenoxy]furan-2-carboxylic acid](/img/structure/B8513445.png)



![5-Oxo-7-trifluoromethyl-2,3,4,5-tetrahydro-benzo[b]azepine-1-carboxylic acid tert-butyl ester](/img/structure/B8513476.png)








![1-[4-(1H-Imidazol-1-yl)benzoyl]-4-benzylpiperazine](/img/structure/B8513550.png)
